molecular formula C16H22ClNO4S B1589686 tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate CAS No. 333954-88-4

tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate

Cat. No.: B1589686
CAS No.: 333954-88-4
M. Wt: 359.9 g/mol
InChI Key: QIOIWMKXKAAXTR-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-chlorophenylsulfonyl substituent at the 4-position of the piperidine ring. The sulfonyl group confers strong electron-withdrawing properties, while the 4-chlorophenyl moiety introduces steric bulk and additional electronic effects. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its stability and reactivity for functionalization. Its molecular formula is C₁₅H₂₀ClNO₄S, with a molecular weight of 345.52 g/mol (calculated from constituent atomic masses).

Properties

IUPAC Name

tert-butyl 4-(4-chlorophenyl)sulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOIWMKXKAAXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455598
Record name tert-Butyl 4-(4-chlorobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333954-88-4
Record name tert-Butyl 4-(4-chlorobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate (CAS No. 333954-88-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H22ClNO4S
  • Molecular Weight : 359.874 g/mol
  • IUPAC Name : this compound
  • Purity : Typically >97% in commercial preparations .

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The sulfonyl group in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound is also known to interact with cellular pathways involved in signal transduction and metabolic processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, particularly through the inhibition of cell proliferation in various cancer cell lines. For instance, it has been shown to inhibit the growth of certain tumor cells by inducing apoptosis and affecting cell cycle progression .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to these pathways.
  • Antimicrobial Properties : Some derivatives of piperidine-based compounds have shown antimicrobial activity against various bacterial strains, suggesting a potential role in developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits metabolic enzymes
AntimicrobialExhibits activity against Gram-positive bacteria

Case Study Example

In a study examining the effects of various piperidine derivatives, this compound was found to exhibit significant inhibitory effects on cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells. The compound demonstrated an IC50 value indicating effective concentration levels required for significant inhibition, suggesting its potential as a therapeutic agent against aggressive cancer types .

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its sulfonamide functionality is particularly useful in the development of pharmaceuticals targeting different biological pathways.

Antimicrobial Agents

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. The incorporation of the chlorophenylsulfonyl group may enhance the efficacy of these compounds against resistant bacterial strains, making them candidates for antibiotic development .

Inhibitors of β-lactamase

The compound is studied for its potential role as an inhibitor of β-lactamase enzymes. These enzymes confer resistance to β-lactam antibiotics, and inhibitors can restore the effectiveness of these drugs in treating bacterial infections. This application is critical in addressing antibiotic resistance, a growing global health concern .

Case Studies

StudyFindings
Synthesis of Piperidine Derivatives A study demonstrated the efficient synthesis of various piperidine derivatives using this compound as a key intermediate. The derivatives showed promising activity against specific cancer cell lines .
Antimicrobial Activity Assessment In vitro tests revealed that certain derivatives synthesized from this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
Mechanism of Action Studies Research focused on elucidating the mechanism by which sulfonamide derivatives inhibit β-lactamase activity, providing insights into their design for enhanced potency and selectivity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate with five analogous piperidine derivatives:

Compound Name Substituent at Piperidine 4-Position Molecular Formula Molecular Weight (g/mol) Physical State Key Properties
This compound (Target) 4-Chlorophenylsulfonyl C₁₅H₂₀ClNO₄S 345.52 Not reported Strong electron-withdrawing group; high polarity; potential crystalline solid
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino and pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Light yellow solid Basic amino group; pyridine ring enhances π-π interactions
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4-Methylphenyl C₁₇H₂₅NO₂ 275.39 Not reported Lipophilic methyl group; lower polarity
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 2-(Trifluoromethyl)phenyl (dihydropyridine) C₁₇H₂₀F₃NO₂ 328.0 Solid Trifluoromethyl enhances metabolic stability; unsaturated ring increases reactivity
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluorobenzylamino C₁₇H₂₂F₂N₂O₂ 326.38 Not reported Fluorinated benzyl group; potential for enhanced bioavailability
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 2-Hydroxyethyl and methyl C₁₄H₂₇NO₃ 265.37 Not reported Hydrophilic hydroxy group; stereochemical complexity

Research Findings and Data Gaps

  • Biological Activity: No direct data on the target compound’s biological activity is available. However, fluorinated analogs (e.g., ) are often explored for CNS drug development due to blood-brain barrier penetration.
  • Ecological Impact: Limited ecotoxicological data exists for these compounds , highlighting the need for further environmental studies.
  • Thermal Stability: Sulfonyl groups generally improve thermal stability, suggesting the target compound may withstand harsher reaction conditions compared to amino or hydroxy-substituted analogs.

Preparation Methods

Synthesis of tert-Butyl 4-Vinylpiperidine-1-Carboxylate (Intermediate)

An important intermediate in the synthesis is tert-butyl 4-vinylpiperidine-1-carboxylate, which can be prepared by the following method:

  • Reflux a mixture of tert-butyl 4-vinylpiperidine-1-carboxylate (20 mmol), methyltriphenylphosphonium bromide (40 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (40 mmol) in acetonitrile (350 mL) overnight.
  • After cooling, dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
  • Purify by silica-gel chromatography to obtain the olefin intermediate in approximately 80% yield.

Preparation of Alkyl–Aryl Sulfones (Sulfonylation Step)

The sulfonyl group introduction is commonly achieved via alkyl–aryl sulfone formation. Three general procedures are employed depending on the starting materials:

Procedure Starting Material Oxidant Key Conditions Notes
A Aryl thiol + alkyl halide Potassium permanganate (KMnO4) Oxidation in acetic acid at room temperature Yields moderate; sulfone isolated by chromatography or recrystallization
B Aryl thiol + alkyl halide Oxone® (potassium peroxymonosulfate) Oxidation in 1:1 THF/methanol at 60 °C Alternative to KMnO4 with similar outcomes
C Aryl sulfonyl chloride Sodium sulfite and sodium bicarbonate Aryl sulfinate intermediate formed in water, then reacted with alkyl halide in DMF Efficient conversion via sulfinate salt intermediate

These procedures involve initial formation of alkyl–aryl sulfides followed by oxidation to sulfones, which are key to installing the sulfonyl group on the aromatic ring.

Photochemical Alkyl–Arylation of Olefins (Advanced Functionalization)

A recent method involves photochemical alkyl–arylation of olefins, which can be adapted for sulfonylated piperidines:

  • Mix alkyl–aryl sulfone (0.8 mmol), olefin (3 equiv), finely ground potassium phosphate (3 equiv), Ru(dMebpy)3(PF6)2 photocatalyst (1 mol%), and acetonitrile (2 mL).
  • Degas under nitrogen, irradiate with 440 nm blue LED light at room temperature for 48 hours.
  • Work up by extraction and purify by silica-gel chromatography.

This method allows for the formation of C–C bonds adjacent to sulfonyl groups under mild conditions, potentially useful for modifying tert-butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate derivatives.

Protection and Deprotection Steps

The Boc protecting group on the piperidine nitrogen is introduced or removed as needed:

  • Boc protection is typically introduced via reaction with di-tert-butyl dicarbonate (Boc2O).
  • Deprotection can be achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature, yielding the free amine for further functionalization.

Research Findings and Analysis

  • Oxidation of alkyl–aryl sulfides to sulfones is critical and can be performed efficiently with either KMnO4 or Oxone®; choice depends on substrate sensitivity and scale.
  • Photochemical alkyl–arylation provides a versatile tool for functionalizing olefins bearing sulfone groups, expanding synthetic utility.
  • The Boc protection strategy ensures selective reactions at the piperidine nitrogen and stability under oxidative conditions.
  • Purification by silica-gel chromatography or recrystallization is essential to isolate pure this compound.

Data Table: Summary of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield/Outcome Notes
1 Boc-protection of piperidine Boc2O, base High yield Protects nitrogen
2 Formation of alkyl–aryl sulfide Aryl thiol + alkyl halide, triethylamine, acetonitrile Moderate to high Precursor to sulfone
3 Oxidation to sulfone KMnO4 in acetic acid or Oxone® in THF/methanol Moderate to high Sulfone formation
4 Photochemical alkyl–arylation Ru(dMebpy)3(PF6)2, K3PO4, blue LED, acetonitrile Variable, moderate Functionalization of olefins
5 Purification Silica-gel chromatography or recrystallization Pure compound Essential for isolation

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate

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